molecular formula C7H6N4O2 B7968955 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B7968955
M. Wt: 178.15 g/mol
InChI Key: PTSQKPOLBAWMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyrimidine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrrolo[2,3-d]pyrimidine ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 2-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

2-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-7-10-1-3-4(6(12)13)2-9-5(3)11-7/h1-2H,(H,12,13)(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSQKPOLBAWMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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